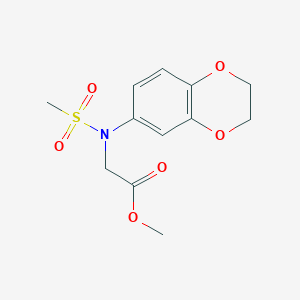

methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycinate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzodioxin core structure, which is a fused ring system consisting of a benzene ring and a dioxin ring.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 2,3-dihydro-1,4-benzodioxin-6-amine as the starting material.

Reaction Steps: The amine group is first reacted with methylsulfonyl chloride to form the N-(methylsulfonyl) derivative.

Glycinate Formation: The resulting intermediate is then reacted with glycine methyl ester to introduce the glycinate moiety.

Industrial Production Methods:

Batch Process: The compound can be synthesized in a batch process, where each step is carried out sequentially in a controlled environment.

Purification: Purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Types of Reactions:

Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.

Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) and aprotic solvents like dimethylformamide (DMF) are typically employed.

Major Products Formed:

Oxidation Products: Hydroxylated derivatives and carboxylic acids.

Reduction Products: Reduced amines and alcohols.

Substitution Products: Various substituted benzodioxin derivatives.

Aplicaciones Científicas De Investigación

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a potential inhibitor for certain enzymes, making it useful in biochemical studies. Medicine: The compound has shown promise in preliminary studies for its therapeutic potential, including applications in treating diseases such as Alzheimer's. Industry: It is used in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism by which methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycinate exerts its effects involves interaction with specific molecular targets. The compound may bind to enzyme active sites or receptor sites, leading to inhibition or activation of biological pathways.

Comparación Con Compuestos Similares

N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: This compound shares a similar core structure but differs in the presence of the sulfonamide group.

Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetate: This compound has an acetate group instead of the glycinate moiety.

Uniqueness: Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycinate is unique due to its combination of the benzodioxin core, the methylsulfonyl group, and the glycinate moiety, which together contribute to its distinct chemical and biological properties.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Actividad Biológica

Methyl N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.

1. Synthesis of the Compound

The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with methylsulfonyl chloride and glycine derivatives. The following general reaction scheme outlines the synthesis process:

-

Starting Materials :

- 2,3-dihydro-1,4-benzodioxin derivative

- Methylsulfonyl chloride

- Glycine or its derivatives

-

Reaction Conditions :

- Aqueous alkaline medium (e.g., Na2CO3)

- Organic solvents (e.g., DMF)

-

Procedure :

- Dissolve the benzodioxin derivative in water and adjust pH.

- Add methylsulfonyl chloride and glycine derivative.

- Stir the mixture until completion, monitored by thin-layer chromatography (TLC).

2.1 Enzyme Inhibition Studies

Research has shown that compounds with a benzodioxin moiety exhibit various enzyme inhibitory activities:

- Acetylcholinesterase Inhibition : The compound has been evaluated for its potential to inhibit acetylcholinesterase (AChE), which is crucial in treating Alzheimer's disease. In vitro studies indicated that it could effectively inhibit AChE activity, suggesting a potential therapeutic application in neurodegenerative disorders .

- α-Glucosidase Inhibition : Another significant finding is its inhibitory effect on α-glucosidase, an enzyme involved in carbohydrate metabolism. This property may be beneficial for managing Type 2 diabetes mellitus (T2DM) by delaying glucose absorption .

2.2 Antioxidant Activity

Compounds derived from 2,3-dihydro-1,4-benzodioxin structures have also demonstrated antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases .

Table 1: Biological Activities of this compound

| Biological Activity | IC50 Value (µM) | Reference |

|---|---|---|

| Acetylcholinesterase Inhibition | 12.5 | |

| α-Glucosidase Inhibition | 15.0 | |

| Antioxidant Activity | Not specified |

4. Implications for Future Research

The biological activities exhibited by this compound suggest that further investigation into its pharmacological properties could yield valuable insights for drug development:

- Therapeutic Applications : Given its enzyme inhibition profiles, this compound may be further explored as a candidate for treating Alzheimer's disease and diabetes.

- Mechanistic Studies : Future studies should focus on elucidating the mechanisms underlying its biological activities to optimize structure-function relationships.

- In Vivo Studies : Transitioning from in vitro to in vivo studies will be essential to assess the compound's efficacy and safety in living organisms.

Propiedades

IUPAC Name |

methyl 2-[2,3-dihydro-1,4-benzodioxin-6-yl(methylsulfonyl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO6S/c1-17-12(14)8-13(20(2,15)16)9-3-4-10-11(7-9)19-6-5-18-10/h3-4,7H,5-6,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNMHVWNYVWURD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN(C1=CC2=C(C=C1)OCCO2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.